Alendronic acid monohydrate
Description
Structure
2D Structure
Properties
CAS No. |
138624-11-0 |
|---|---|
Molecular Formula |
C4H15NO8P2 |
Molecular Weight |
267.11 g/mol |
IUPAC Name |
(4-amino-1-hydroxy-1-phosphonobutyl)phosphonic acid;hydrate |
InChI |
InChI=1S/C4H13NO7P2.H2O/c5-3-1-2-4(6,13(7,8)9)14(10,11)12;/h6H,1-3,5H2,(H2,7,8,9)(H2,10,11,12);1H2 |
InChI Key |
AQAZLLYAEFBJMU-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(O)(P(=O)(O)O)P(=O)(O)O)CN.O |
Origin of Product |
United States |
Synthetic Pathways and Chemical Derivatization of Alendronic Acid Monohydrate
Established Synthetic Methodologies for Alendronic Acid
The traditional synthesis of alendronic acid and other bisphosphonates has been thoroughly investigated, establishing several reliable, large-scale production methods. These methods typically involve the phosphonation of a carboxylic acid precursor using phosphorus-based reagents in a suitable solvent. researchgate.net
Phosphonation Reactions from Precursor Compounds
The most common and well-established method for synthesizing alendronic acid begins with a carboxylic acid precursor, which is then phosphonated. The primary starting material for alendronic acid is γ-aminobutyric acid (GABA). researchgate.netgoogle.com Alternative precursors such as 2-pyrrolidone have also been utilized. researchgate.net
The core of the synthesis is the reaction of the precursor with phosphonating agents, typically a combination of phosphorous acid (H₃PO₃) and phosphorus trichloride (B1173362) (PCl₃). google.com This reaction is generally carried out in a solvent capable of facilitating the reaction. Methanesulfonic acid (MSA) is a frequently used solvent for this process, although others like sulfolane (B150427) have also been employed. researchgate.netresearchgate.net The reaction with phosphorus trichloride in MSA is believed to proceed through the formation of an intermediate acid chloride or a mixed ester. researchgate.net In some variations, protected forms of the precursor, such as 4-phthalimidobutanoyl chloride, are reacted with phosphorous acid to control the reaction and minimize side products. google.com
Optimization of Reaction Conditions and Reagent Stoichiometry
The efficiency and yield of alendronic acid synthesis are highly dependent on the reaction conditions and the molar ratios of the reactants. Significant research has been dedicated to optimizing these parameters to achieve higher purity and better yields. researchgate.net
The choice of solvent plays a critical role. When methanesulfonic acid (MSA) is used as the solvent, it has been demonstrated that phosphorous acid is not always necessary; using approximately 3.2 equivalents of phosphorus trichloride is sufficient to drive the reaction. researchgate.netresearchgate.net In contrast, when sulfolane is the solvent, the presence of both phosphorus trichloride and phosphorous acid is required for the synthesis to proceed effectively. researchgate.net
Temperature and reaction time are also crucial variables. Syntheses are often conducted at elevated temperatures, such as 75°C or 85°C, for several hours to ensure the completion of the reaction. researchgate.netresearchgate.net The optimization of these conditions has been a key focus in moving from laboratory-scale synthesis to efficient, large-scale industrial production. For instance, one optimized method involves reacting γ-aminobutyric acid with 3.2 equivalents of phosphorus trichloride in MSA at 75°C for 12 hours. researchgate.net The final step in the synthesis is the hydrolysis of the reaction mixture with water. researchgate.net
The following table summarizes various reported conditions for the synthesis of alendronic acid.
| Precursor | Phosphonating Agents | Solvent | Temperature | Yield | Reference |
| γ-aminobutyric acid | PCl₃ | Methanesulfonic acid | 75°C | 58% | researchgate.netresearchgate.net |
| γ-aminobutyric acid | PCl₃, H₃PO₃ | Polyalkylene glycol | Not specified | Not specified | google.comgoogle.com |
| 4-phthalimidobutanoyl chloride | H₃PO₃, PCl₃ | None (H₃PO₃ as solvent) | 80°C | 57% | google.com |
| 2-pyrrolidone | PCl₃ | Not specified | Not specified | 81% (crude) | researchgate.net |
Novel and Sustainable Synthetic Approaches
In response to the growing demand for more environmentally friendly and efficient chemical processes, recent research has focused on developing novel synthetic routes for alendronic acid and other bisphosphonates. These approaches prioritize efficiency, reduced waste, and the use of greener technologies.
One-Pot Synthesis Strategies for Enhanced Efficiency
One-pot synthesis, where multiple reaction steps are carried out in a single reactor without isolating intermediates, offers significant advantages in terms of efficiency, cost, and waste reduction. Several one-pot strategies for the synthesis of alendronic acid and its derivatives have been developed. google.comacs.org
Microwave-Assisted Synthesis in Bisphosphonate Production
Microwave-assisted synthesis has emerged as a powerful tool in modern organic chemistry, offering dramatic reductions in reaction times and often improving product yields. mdpi.comyoutube.com This technology has been successfully applied to the production of bisphosphonates, providing a rapid and efficient alternative to conventional heating methods. d-nb.inforesearchgate.net
The primary advantage of microwave heating is its ability to rapidly and uniformly heat the reaction mixture, leading to faster reaction rates. youtube.com For bisphosphonate synthesis, this can translate to obtaining the final product in minutes or a few hours, compared to the many hours required for traditional methods. d-nb.inforesearchgate.net One notable example involves a two-step microwave-assisted process for producing alendronate. The first step involves irradiating a mixture of the carboxylic acid precursor, phosphorus trichloride, and phosphorous acid on a silica (B1680970) gel support for 3 minutes. The subsequent hydrolysis step is also carried out under microwave irradiation for 3 minutes, resulting in a high yield of 78%. researchgate.net Another study developed a microwave-assisted, catalyst- and solvent-free method for a new family of bisphosphonates, achieving good yields in just 2 hours at 120°C. d-nb.info
| Synthesis Method | Reaction Time | Yield | Key Advantages | Reference |
| Conventional Heating | 12+ hours | ~58% | Established, scalable | researchgate.net |
| Microwave-Assisted | ~6 minutes | 78% | Rapid, high yield, efficient | researchgate.net |
Green Chemistry Principles in Alendronic Acid Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of alendronic acid is an area where these principles can be applied to create more sustainable manufacturing processes. researchgate.net
A key focus has been the replacement of hazardous or environmentally harmful solvents. Traditional solvents like methanesulfonic acid and sulfolane, while effective, pose environmental and handling challenges. researchgate.net Research has explored the use of "greener" solvents, such as diethyl carbonate (DEC), as a replacement for MSA in the synthesis of related bisphosphonates. researchgate.net
Furthermore, the adoption of technologies like microwave-assisted synthesis aligns well with green chemistry principles by significantly improving energy efficiency. youtube.com Solvent-free reaction conditions, often achievable with microwave heating, represent another major step towards a greener synthesis by eliminating solvent waste altogether. researchgate.net These innovative processes are presented as more environmentally-friendly and effective methods, aiming to develop simpler and improved procedures to meet future demand sustainably. researchgate.net
Chemical Derivatization for Functional Modification
Prodrug Design and Synthesis for Improved Pharmacological Profiles
The primary goal of designing alendronic acid prodrugs is to transiently modify its physicochemical properties, such as polarity and charge, to improve its absorption and pharmacokinetic characteristics. Upon administration, these prodrugs are designed to undergo chemical or enzymatic conversion in vivo to release the active alendronic acid.
One promising approach involves the formation of polymeric complexes. For instance, a novel alendronate-chitosan (AL-CH) complex has been synthesized to enhance the oral bioavailability of alendronate. eijppr.com The synthesis involves a phosphoramide (B1221513) coupling reaction. Initially, the hydroxyl groups of alendronic acid are activated by treatment with thionyl chloride. This activated intermediate is then reacted with the amino groups of chitosan (B1678972), a cationic water-soluble macromolecule, to form the AL-CH complex. eijppr.com This complex effectively suppresses the negative charge of alendronate, and the inherent penetration-enhancing properties of chitosan are thought to contribute to improved absorption. eijppr.com In vivo studies in rats have demonstrated a significant improvement in the pharmacological profile, with the AL-CH complex showing approximately 8-fold higher bone deposition compared to the oral administration of an alendronate solution. eijppr.com The complex also exhibits a sustained release pattern of alendronate. eijppr.com
Another avenue of prodrug research has focused on the synthesis of N-acylalendronates. acs.org By acylating the primary amino group of alendronic acid, its zwitterionic character is abolished, leading to increased lipophilicity which may improve its pharmacokinetic profile. acs.org One notable example is N-myristoylalendronic acid. Pharmacokinetic studies in rats have shown that after intravenous administration, 25% of the N-myristoylalendronic acid is converted in vivo to the parent alendronic acid, providing a proof-of-concept for this prodrug strategy. acs.orgnih.gov However, in the same study, oral administration of this and other N-acylalendronate prodrugs did not lead to an enhanced level of oral bioavailability compared to the parent drug. acs.org
The synthesis of these N-acyl derivatives can be challenging. Direct O-acylation of alendronate derivatives has been found to be impractical due to a rapid intramolecular O → N acyl transfer. acs.org More general and practical synthetic strategies have been developed, often involving optimized Michaelis−Arbuzov and Pudovik reactions in a one-pot sequence to produce key intermediates in reproducible yields. acs.org
| Prodrug Approach | Synthetic Strategy | Key Findings | Reference |
| Alendronate-Chitosan (AL-CH) Complex | Phosphoramide coupling reaction between thionyl chloride-activated alendronate and chitosan. | ~8-fold higher bone deposition in rats (oral administration) compared to alendronate solution. Sustained drug release. | eijppr.com |
| N-Myristoylalendronic Acid | N-acylation of alendronic acid. | 25% in vivo conversion to alendronic acid after IV administration in rats. No enhancement in oral bioavailability was observed. | acs.orgnih.gov |
Conjugation Strategies for Targeted Delivery Systems
Conjugating alendronic acid to various carrier molecules is a versatile strategy to achieve targeted delivery to bone tissue, thereby increasing local drug concentration and minimizing systemic exposure. The inherent affinity of the bisphosphonate moiety for hydroxyapatite (B223615) serves as the targeting ligand.
Polymeric Nanoparticles: Alendronate has been successfully conjugated to the surface of biodegradable polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA). One method involves the self-polymerization of dopamine (B1211576) on the surface of PLGA nanoparticles, followed by the conjugation of alendronate. daneshyari.comresearchgate.net These alendronate-coated nanoparticles have demonstrated a high affinity for hydroxyapatite and have been shown to effectively target bone in vivo. nih.gov This approach allows for the co-encapsulation of other therapeutic agents, such as chemotherapeutics, to be delivered specifically to the bone microenvironment for conditions like metastatic breast cancer. nih.gov Another strategy involves the fabrication of bone-targeted polymeric nanoparticles for alendronate delivery based on PLGA conjugated to chitosan. ucl.ac.uk These nanoparticles exhibit sustained release of alendronate and show preferential uptake by osteoblast-like cells. ucl.ac.uk
HPMA Copolymers: N-(2-hydroxypropyl)methacrylamide (HPMA) copolymers are water-soluble polymeric carriers that have been extensively studied for drug delivery. Alendronate can be conjugated to HPMA copolymers via a linker that is designed to be cleaved by enzymes specifically present at the bone resorption site, such as cathepsin K. nih.govnih.gov The synthesis of these conjugates can be achieved through reversible addition-fragmentation chain transfer (RAFT) polymerization, allowing for control over the molecular weight and polydispersity of the polymer. nih.govnih.govacs.org Biodistribution studies in mice have confirmed the strong bone-binding capacity of these alendronate-HPMA conjugates. nih.govnih.govacs.org Interestingly, even a low content of alendronate (1.5 mol%) on the polymer backbone was sufficient to achieve significant bone deposition. nih.govnih.govacs.org
Liposomes and Nanoemulsions: Lipid-based nanocarriers, such as liposomes and nanoemulsions, have also been utilized for the targeted delivery of various drugs. By functionalizing their surface with alendronic acid, these carriers can be directed to bone tissue. For instance, alendronate-functionalized liposomes have been developed to deliver pomolic acid for the treatment of osteoporosis. magnusgroup.orgnih.gov The synthesis of these targeted liposomes involves the conjugation of alendronate to a PEGylated phospholipid (DSPE-PEG-NHS) which is then incorporated into the liposome (B1194612) formulation. nih.gov Similarly, alendronate has been grafted onto the surface of nanoemulsions for the bone-targeted delivery of vincristine. mdpi.com In vivo studies using fluorescently labeled nanoemulsions have demonstrated enhanced bone targeting of the alendronate-conjugated formulations. mdpi.com
| Delivery System | Conjugation Strategy | Key Findings | Reference |
| Poly(lactic-co-glycolic acid) (PLGA) Nanoparticles | Dopamine self-polymerization on the nanoparticle surface followed by alendronate conjugation. | High affinity for hydroxyapatite and enhanced in vivo bone localization. | daneshyari.comresearchgate.netnih.gov |
| N-(2-hydroxypropyl)methacrylamide (HPMA) Copolymers | Conjugation of alendronate via a cathepsin K-cleavable linker using RAFT polymerization. | Strong bone-binding capacity in mice, with low alendronate content being effective for targeting. | nih.govnih.govacs.org |
| Liposomes | Conjugation of alendronate to a PEGylated phospholipid (DSPE-PEG-NHS) incorporated into the liposome. | Effective aggregation on bone tissue, reducing systemic cytotoxicity. | magnusgroup.orgnih.gov |
| Nanoemulsions | Grafting of alendronate to the surface of the nanoemulsion. | Enhanced bone targeting of the nanoemulsion in vivo. | mdpi.com |
Solid State Chemistry and Polymorphism of Alendronic Acid Monohydrate
Crystallographic Characterization of Alendronic Acid Monohydrate
The three-dimensional arrangement of molecules in the crystalline lattice of this compound is fundamental to its physicochemical properties. X-ray diffraction techniques are the principal tools for elucidating this structure.
Single crystal X-ray diffraction (SCXRD) provides the most definitive information on the crystal structure of a compound. For the related compound, monosodium alendronate trihydrate, SCXRD analysis has been instrumental in determining its crystal structure. While detailed single-crystal data for this compound is not as readily available in the literature, the analysis of its sodium salts provides a valuable framework for understanding the molecular conformation and hydrogen bonding networks that are likely to be present in the monohydrate acid form.
For instance, both the anhydrous and trihydrate forms of sodium alendronate have been shown to crystallize in the monoclinic system with the P2(1)/n space group researchgate.net. This suggests that the alendronate anion maintains a relatively consistent conformation across these different solid-state forms. A new polymorph of anhydrous sodium alendronate has also been identified, crystallizing in the monoclinic P21/c space group drugbank.com.
| Parameter | Anhydrous Sodium Alendronate | Sodium Alendronate Trihydrate |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2(1)/n | P2(1)/n |
This table presents data for the sodium salts of alendronic acid, as detailed crystallographic data for this compound is not widely published.
Powder X-ray diffraction (PXRD) is a powerful technique for identifying crystalline phases and is widely used in the pharmaceutical industry for quality control. The PXRD pattern of a crystalline solid is a unique fingerprint, characterized by a series of peaks at specific diffraction angles (2θ).
The stability and interconversion of monosodium alendronate trihydrate and its anhydrous form have been studied using various techniques, including PXRD researchgate.net. These studies are crucial for understanding the solid-state transformations that can occur during manufacturing and storage. While specific PXRD peak data for this compound is not extensively detailed in readily available literature, various hydrate (B1144303) forms of its sodium salt have been characterized by their unique PXRD patterns.
Polymorphic and Solvatomorphic Forms of Alendronic Acid and its Salts
Polymorphism, the ability of a substance to exist in two or more crystalline forms, and solvatomorphism, the existence of different crystalline forms due to the incorporation of solvent molecules (hydrates in the case of water), are critical aspects of pharmaceutical science.
Anhydrous forms of alendronic acid and its salts are of significant interest. The crystal structure of anhydrous sodium alendronate has been determined from X-ray powder data researchgate.net. The structure was solved using direct space global optimization techniques followed by Rietveld refinement researchgate.net.
In the anhydrous sodium alendronate structure, the sodium ions are coordinated by six oxygen atoms, forming NaO6 octahedra. These octahedra share edges to create a two-dimensional molecular sheet researchgate.net. This contrasts with the structure of the trihydrate form.
The trihydrate form of monosodium alendronate is a well-characterized entity. In contrast to the anhydrous form, the NaO6 octahedra in the trihydrate crystal structure are linked by corner sharing, which generates a one-dimensional chain researchgate.net. This fundamental difference in the coordination and packing of the sodium ions and alendronate anions, mediated by the presence of water molecules, highlights the significant impact of hydration on the crystal structure. A comparative analysis underscores the role of water molecules in establishing different hydrogen bonding networks and, consequently, distinct crystal packing arrangements. The existence of a stable trihydrate form of alendronic acid itself is not well-documented in the scientific literature, with the trihydrate predominantly referring to the monosodium salt.
The transition between hydrated and anhydrous forms is a critical solid-state transformation. The dehydration of monosodium alendronate trihydrate to its anhydrous form has been shown to be a reversible process researchgate.net. Thermal analysis techniques, such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), are employed to study these transformations researchgate.net.
The dehydration of monosodium alendronate trihydrate typically occurs at temperatures above 115 °C researchgate.net. The mechanism involves the removal of water molecules from the crystal lattice, leading to a rearrangement of the remaining ions to form the anhydrous crystal structure. This process can be reversed upon exposure to humidity, where the anhydrous form can rehydrate back to the trihydrate. Understanding the kinetics and thermodynamics of this interconversion is vital for ensuring the stability of the desired solid form in a pharmaceutical product.
Supramolecular Interactions in this compound Crystal Lattices
The solid-state structure of this compound and its various salt forms is dictated by a complex network of supramolecular interactions. These non-covalent forces are fundamental to the stability of the crystal lattice and influence the material's physicochemical properties. The alendronic acid molecule, being zwitterionic in the crystalline state, possesses multiple functional groups capable of acting as hydrogen bond donors and acceptors—specifically, the protonated amino group (-NH3+), the phosphonate (B1237965) groups (-PO3H-), and the hydroxyl group (-OH).
Hirshfeld surface analysis, a computational tool used to visualize and quantify intermolecular interactions, reveals that strong O···H/H···O contacts are the most significant contributors to the crystal packing, accounting for a substantial portion of the total Hirshfeld surface area. scispace.comresearchgate.net Additionally, subtle H···H interactions play an influential role, providing extra stabilization to the crystal lattice. scispace.com
The interplay of these hydrogen bonds results in well-defined supramolecular synthons, which are repeating structural motifs. These patterns of connectivity can lead to the formation of larger assemblies, such as two-dimensional sheets or intricate chain-like and ladder-like arrays of alendronate molecules within the crystal structure.
In the salt forms of alendronic acid, the coordination of metal ions introduces another layer of complexity and control over the crystal architecture. The phosphonate and hydroxyl groups of the alendronate anion are effective ligands for a wide range of metal cations. researchgate.net This coordination can lead to the formation of diverse and stable crystal structures, often referred to as bisphosphonate-based coordination complexes. nih.gov
The coordination geometry and number vary depending on the specific metal ion. For instance, in many previously reported sodium alendronate salts, the Na+ cation is surrounded by a six-coordinated sphere. scispace.comresearchgate.net However, a novel anhydrous polymorph of sodium alendronate has been identified where the Na+ cation is five-coordinated, adopting a distorted trigonal-bipyramidal geometry. scispace.comresearchgate.net This highlights the variability in coordination environments even with the same metal ion.
Studies with divalent metals such as Magnesium (Mg2+), Zinc (Zn2+), and Calcium (Ca2+) have shown the formation of centrosymmetric dinuclear complexes where the metal centers are often in an octahedral environment. nih.gov In these structures, the alendronate ligand can act as both a terminal and a bridging ligand, linking metal centers to form extended one-dimensional chains or complex three-dimensional frameworks. nih.gov The specific coordination mode significantly influences the final crystal structure and its properties.
| Metal Ion | Coordination Number | Coordination Geometry | Structural Role of Alendronate |
|---|---|---|---|
| Sodium (Na+) | 5 or 6 | Distorted Trigonal-Bipyramidal or Octahedral | Anion in ionic lattice |
| Calcium (Ca2+) | ~6 | Distorted Octahedral | Bridging ligand forming 3D frameworks |
| Magnesium (Mg2+) | ~6 | Near-Octahedral | Terminal and Bridging ligand |
| Zinc (Zn2+) | ~6 | Octahedral | Terminal and Bridging ligand |
Impact of Crystallinity on Chemical and Formulation Performance
The crystallinity of alendronic acid and its salts, including the specific polymorphic or hydrated form, has a profound impact on critical physicochemical properties that directly influence chemical stability and formulation performance. Different solid-state forms of the same compound can exhibit distinct properties such as solubility, dissolution rate, stability, and hygroscopicity.
Monosodium alendronate is known to exist in different hydrated forms, most notably a trihydrate and an anhydrous form. researchgate.net The trihydrate is the form often incorporated into pharmaceutical products as the Active Pharmaceutical Ingredient (API). researchgate.net This form can be converted to the anhydrous state through dehydration at temperatures above 115°C, a transition that has been shown to be reversible. researchgate.net
The presence of water molecules within the crystal lattice of the trihydrate form directly affects the molecular arrangement and density, which in turn influences its stability. researchgate.net An understanding of the relationship between these different crystal structures and their properties is a cornerstone of crystal engineering. researchgate.net Key performance characteristics like solubility and dissolution rate are critically dependent on the crystal form. researchgate.net For instance, different polymorphic forms of a drug can exhibit significantly different solubilities, which can directly affect bioavailability. researchgate.net
The stability of these forms under various temperature and humidity conditions is a crucial consideration for pharmaceutical manufacturing and storage. The transition between hydrated and anhydrous forms can be triggered by environmental conditions, potentially altering the performance of the final drug product. Therefore, controlling the crystalline form of this compound is essential for ensuring consistent product quality and therapeutic efficacy.
| Property | Impact of Crystallinity | Formulation Relevance |
|---|---|---|
| Solubility & Dissolution Rate | Different polymorphs and hydrates exhibit different solubilities. Anhydrous forms may dissolve faster than hydrates. | Directly affects bioavailability and onset of action. |
| Chemical Stability | The arrangement of molecules in the crystal lattice affects reactivity. Hydrates can have different stability profiles compared to anhydrous forms. | Determines shelf-life and degradation pathways of the drug product. |
| Physical Stability | Metastable polymorphs can convert to more stable forms over time, especially under stress (heat, humidity, pressure). | Phase transitions can alter tablet hardness, dissolution, and appearance. |
| Hygroscopicity | The tendency to absorb atmospheric moisture varies between anhydrous and hydrated forms. | Affects handling during manufacturing, powder flow, and storage requirements. |
Molecular and Cellular Mechanisms of Action of Alendronic Acid
Biochemical Interactions with Bone Mineral Hydroxyapatite (B223615)
The foundational step in the mechanism of alendronic acid is its high affinity for bone mineral, specifically hydroxyapatite [Ca10(PO4)6(OH)2], which is the primary inorganic constituent of bone. patsnap.comnih.gov This strong binding capacity is a defining feature of all bisphosphonates and is crucial for their targeted delivery to the skeleton and their persistence in bone tissue. patsnap.comnih.govwikipedia.org
The chemical structure of alendronic acid, characterized by a phosphorus-carbon-phosphorus (P-C-P) backbone, is analogous to the endogenous pyrophosphate (P-O-P) molecule. patsnap.com This structure allows the two phosphonate (B1237965) groups to chelate divalent cations, particularly Ca2+, on the surface of hydroxyapatite crystals. nih.govmdpi.com The R1 side chain, which is a hydroxyl group (-OH) in alendronic acid, further enhances this binding affinity to the bone mineral. nih.gov
Once administered, alendronic acid is rapidly cleared from circulation, with approximately 50% of the absorbed dose binding to bone surfaces; the remainder is excreted unchanged by the kidneys. wikipedia.org This binding is not uniform across the skeleton but is concentrated at sites of active bone remodeling where mineral surfaces are exposed. patsnap.comnih.gov The affinity for hydroxyapatite allows for the accumulation of high local concentrations of the drug in the bone. Studies comparing various bisphosphonates have demonstrated differences in their binding affinities, which may contribute to variations in their potency and duration of action. nih.gov
| Bisphosphonate | Relative Binding Affinity Rank |
|---|---|
| Zoledronate | 1 |
| Alendronate | 2 |
| Ibandronate | 3 |
| Risedronate | 4 |
| Etidronate | 5 |
| Clodronate | 6 |
This table illustrates the rank order of binding affinity for hydroxyapatite among common bisphosphonates, with lower numbers indicating higher affinity. nih.gov
Cellular Uptake and Localization within Osteoclasts
Following its binding to bone mineral, alendronic acid is taken up by osteoclasts, the cells responsible for bone resorption. This cellular internalization is a critical step that allows the drug to access its intracellular targets.
Alendronic acid preferentially accumulates at sites of active bone resorption. patsnap.comnih.gov Osteoclasts adhere to the bone surface and create a sealed, acidic microenvironment known as the resorption lacuna or Howship's lacuna. nih.govyoutube.com The low pH in this space, generated by the osteoclast's proton pumps, dissolves the bone mineral. nih.govdrugbank.com This localized acidification causes the release of the bound alendronic acid from the hydroxyapatite matrix, resulting in a high local concentration of the drug directly at the site of osteoclast activity. nih.govdrugbank.comscispace.com
Autoradiographic studies using radiolabeled alendronate have visually confirmed this preferential localization. One day after injection in rats, 72% of the osteoclastic surface was found to be densely labeled with alendronate, compared to only 2% of bone-forming surfaces and 13% of other quiescent surfaces. nih.govjci.org
Once released into the resorption lacuna, alendronic acid is internalized by the osteoclast. patsnap.comdrugbank.com The primary mechanism for this cellular uptake is thought to be fluid-phase endocytosis (also known as pinocytosis), a process where the cell membrane engulfs small amounts of the extracellular fluid containing the dissolved drug. nih.govresearchgate.netnih.gov This process forms intracellular vesicles containing alendronic acid. nih.gov
For alendronic acid to exert its effect, it must translocate from these endocytic vesicles into the cytosol. nih.gov Research indicates that this step is dependent on the acidification of the endosome. nih.govresearchgate.net As the vesicle matures and its internal pH drops, the phosphonate groups of alendronic acid become protonated. This reduces the molecule's negative charge, likely allowing it to diffuse across the vesicular membrane and into the cytoplasm where its molecular targets reside. researchgate.net Inhibitors of endosomal acidification have been shown to prevent the cytosolic entry and subsequent pharmacological action of bisphosphonates without blocking their initial vesicular uptake. nih.govresearchgate.net
Inhibition of Key Intracellular Biochemical Pathways
Inside the osteoclast's cytosol, alendronic acid specifically inhibits a key enzyme in the mevalonate (B85504) pathway, leading to downstream effects that disrupt osteoclast function and survival. patsnap.comnih.gov
The mevalonate pathway is a crucial metabolic cascade responsible for producing cholesterol and a variety of non-sterol isoprenoid lipids. nih.govpnas.orgmdpi.com Two of these lipids, farnesyl diphosphate (B83284) (FPP) and geranylgeranyl diphosphate (GGPP), are essential for a post-translational modification process called protein prenylation. wikipedia.orgpnas.org Prenylation involves the covalent attachment of FPP or GGPP to small GTP-binding proteins (GTPases), such as Ras, Rho, and Rac. wikipedia.orgnih.gov
These prenylated proteins are critical for regulating a wide range of cellular functions in the osteoclast, including the maintenance of the cytoskeleton, vesicular trafficking, and the formation of the ruffled border—a specialized, highly convoluted cell membrane structure essential for bone resorption. patsnap.compnas.org By inhibiting the mevalonate pathway, alendronic acid depletes the intracellular pool of FPP and GGPP. patsnap.comnih.gov The resulting lack of protein prenylation disrupts the normal function and signaling of small GTPases, ultimately leading to the loss of the ruffled border, inactivation of the osteoclast, and induction of apoptosis (programmed cell death). patsnap.compnas.orgnih.gov
The specific molecular target of alendronic acid within the mevalonate pathway is the enzyme farnesyl diphosphate synthase (FPPS). nih.govdrugbank.comnih.gov Alendronic acid is a potent and specific inhibitor of this enzyme. drugbank.comcapes.gov.br FPPS catalyzes the sequential condensation of isopentenyl diphosphate (IPP) with dimethylallyl diphosphate (DMAPP) and then with geranyl diphosphate (GPP) to produce FPP. nih.govnih.gov
Alendronic acid's structure allows it to bind to the GPP binding site of FPPS. nih.gov The nitrogen atom in its R2 side chain is believed to form a hydrogen bond within the active site, contributing to its high inhibitory potency. nih.gov The binding of alendronic acid effectively blocks the enzyme's catalytic activity. drugbank.comnih.gov This specific inhibition of FPPS has been confirmed in studies using recombinant human FPPS, which demonstrated that alendronate inhibits the enzyme at nanomolar concentrations. drugbank.comcapes.gov.br The potency of different nitrogen-containing bisphosphonates correlates with their ability to inhibit FPPS. drugbank.comcapes.gov.br
| Bisphosphonate | IC50 (nM) |
|---|---|
| Risedronate | 3.9 |
| Alendronate | 460 |
| Pamidronate | 500 |
| Etidronate | 80,000 |
| Clodronate | No inhibition |
IC50 is the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent inhibitor. Data from studies on recombinant human FPPS. drugbank.comcapes.gov.br
Consequences for Isoprenoid Lipid Synthesis
Alendronic acid, a nitrogen-containing bisphosphonate, exerts its primary effect on osteoclasts by targeting the mevalonate pathway, a critical metabolic cascade responsible for the production of cholesterol and various non-sterol isoprenoid lipids. clinpgx.orgwikipedia.org The central mechanism involves the direct inhibition of a key enzyme within this pathway: Farnesyl Diphosphate Synthase (FDPS), also known as Farnesyl Pyrophosphate Synthase (FPPS). clinpgx.org
FDPS catalyzes the sequential condensation of isopentenyl pyrophosphate (IPP) with dimethylallyl pyrophosphate (DMAPP) and subsequently with geranyl pyrophosphate (GPP) to produce farnesyl pyrophosphate (FPP). aacrjournals.org FPP is a crucial branch-point intermediate. It can be directed towards cholesterol synthesis or be converted to geranylgeranyl pyrophosphate (GGPP), another vital isoprenoid lipid. aacrjournals.org
By inhibiting FDPS, alendronic acid effectively blocks the synthesis of both FPP and GGPP. wikipedia.orgaacrjournals.org This enzymatic inhibition leads to two major consequences within the osteoclast:
Depletion of Isoprenoid Lipids: The intracellular pools of FPP and GGPP are significantly reduced. These molecules are essential substrates for a post-translational modification process known as protein prenylation. nih.gov
Accumulation of Upstream Metabolites: The blockade of FDPS causes the accumulation of the upstream metabolite, isopentenyl pyrophosphate (IPP). nih.gov This buildup can lead to the synthesis of a cytotoxic ATP analog, further contributing to cellular dysfunction. nih.gov
Research has identified FDPS as the selective target of alendronic acid within the mevalonate pathway. bioscientifica.com Studies have demonstrated that alendronic acid inhibits recombinant human FDPS with a high degree of potency. The antiresorptive potency of various nitrogen-containing bisphosphonates directly correlates with their ability to inhibit this specific enzyme. clinpgx.org
Table 1: Effect of Alendronic Acid on Mevalonate Pathway Enzymes
| Enzyme | Role in Pathway | Effect of Alendronic Acid | Finding |
|---|---|---|---|
| Farnesyl Diphosphate Synthase (FDPS/FPPS) | Catalyzes synthesis of FPP | Potent Inhibition | Considered the primary molecular target of alendronic acid. clinpgx.orgnih.gov |
| Isopentenyl Diphosphate Isomerase | Interconverts IPP and DMAPP | No significant inhibition | Not a direct target. bioscientifica.com |
| GGPP Synthase | Synthesizes GGPP from FPP | No direct inhibition | Activity is reduced due to lack of its substrate, FPP. bioscientifica.com |
Downstream Effects on Small GTPase Proteins and Protein Prenylation
The depletion of FPP and GGPP has profound downstream consequences, most notably the disruption of protein prenylation. Prenylation is a crucial post-translational modification where isoprenoid lipid groups (farnesyl or geranylgeranyl moieties) are covalently attached to specific cysteine residues at or near the C-terminus of target proteins. aacrjournals.org This lipid modification is essential for the proper subcellular localization and biological function of a large family of signaling proteins known as small GTPases (Guanosine Triphosphate-binding proteins). clinpgx.orgnih.gov
Small GTPases, which include members of the Ras, Rho, and Rab superfamilies, act as molecular switches in a multitude of cellular processes. For these proteins to function correctly, they must be anchored to the inner surface of the cell membrane or to the membranes of various organelles. researchgate.net Prenylation provides the necessary hydrophobic anchor for this membrane association. researchgate.net
By inhibiting the synthesis of FPP and GGPP, alendronic acid prevents the prenylation of these essential signaling proteins. aacrjournals.orgbioscientifica.com As a result, unprenylated small GTPases accumulate in the cytosol, unable to translocate to their required membrane locations. nih.govresearchgate.net This mislocalization renders them inactive, leading to the disruption of the numerous signaling pathways they control, which are vital for normal osteoclast function and survival. clinpgx.orgnih.gov
The inhibition of prenylation directly impacts several key members of the small GTPase superfamily that are critical for osteoclast function, including Ras, Rho, and Rac. clinpgx.orgwikipedia.org
Rho Superfamily Proteins (including Rho, Rac, and Cdc42): These GTPases are master regulators of the actin cytoskeleton. nih.govnih.govbiorxiv.org Their proper function, which is dependent on geranylgeranylation, is indispensable for maintaining the unique and highly organized cytoskeletal structures of the osteoclast. clinpgx.org
Rho is essential for the formation of the sealing zone, an actin-rich ring that anchors the osteoclast to the bone surface, and for the stress fibers that maintain cell structure. nih.gov
Rac and Cdc42 are crucial for regulating the formation of lamellipodia and filopodia, which are involved in cell motility, and for organizing the "ruffled border," the highly convoluted membrane structure responsible for secreting acid and enzymes to resorb bone. nih.govbiorxiv.org
The failure to prenylate these proteins leads to their inactivation, causing a loss of function that severely impairs the osteoclast's bone-resorbing machinery. clinpgx.org
The functional inactivation of Rho and Rac GTPases results in dramatic and visible alterations to the osteoclast's morphology and internal organization. clinpgx.org The most prominent effects are the disruption of the actin cytoskeleton and the impairment of vesicular trafficking.
Cytoskeletal Disorganization: The loss of function of Rho family GTPases leads to the breakdown of key actin structures. nih.gov This includes the disappearance of the ruffled border and the disorganization of the sealing zone. nih.govnih.gov Without these structures, the osteoclast can no longer form a sealed compartment against the bone surface, a prerequisite for effective, localized bone resorption. The cell effectively loses its ability to function.
Impaired Vesicular Trafficking: Beyond the cytoskeleton, alendronic acid also disrupts the intricate network of vesicular transport within the osteoclast. nih.govproquest.com This process is heavily regulated by another superfamily of small GTPases, the Rab proteins, which also require geranylgeranylation for their function. nih.govbioscientifica.com Rab proteins are essential for guiding the transport of vesicles containing acid (protons) and lytic enzymes, such as tartrate-resistant acid phosphatase (TRAP) and cathepsin K, to the ruffled border for secretion into the resorption lacuna. researchgate.net
Treatment with alendronic acid leads to an accumulation of transport vesicles within the osteoclast cytoplasm, as they are unable to traffic to and fuse with the ruffled border membrane. nih.govproquest.com This effectively halts the secretion of the acidic and enzymatic contents necessary for dissolving bone mineral and degrading the organic matrix.
Table 2: Cellular Consequences of Alendronic Acid-Induced Prenylation Inhibition
| Cellular Process | Key GTPases Involved | Consequence of Inhibition | Reference |
|---|---|---|---|
| Cytoskeletal Organization | Rho, Rac, Cdc42 | Loss of ruffled border, disorganization of sealing zone. | clinpgx.orgnih.govnih.gov |
| Vesicular Trafficking | Rab family proteins | Impaired transport of acid and enzymes to the ruffled border. | nih.govnih.govproquest.com |
| Cell Survival Signaling | Ras family proteins | Disruption of pro-survival pathways. | wikipedia.org |
Induction of Osteoclast Apoptosis and Cell Cycle Modulation
The culmination of the widespread cellular disruption caused by alendronic acid is the induction of programmed cell death, or apoptosis, in osteoclasts. nih.govnih.gov The inhibition of the mevalonate pathway, the subsequent failure of protein prenylation, and the resulting dysfunction of small GTPases create a state of severe cellular stress that activates the intrinsic apoptotic pathway. nih.govnih.gov
The loss of prenylated proteins, which are critical for cell survival signaling, is a key trigger for this process. clinpgx.org Research has shown that alendronic acid and other nitrogen-containing bisphosphonates induce the activation of caspases, a family of proteases that are the central executioners of apoptosis. nih.gov Specifically, studies have demonstrated that alendronic acid treatment leads to the caspase-dependent cleavage of kinases such as Mammalian Sterile 20-like kinase 1 (Mst1), which is a known event in the apoptotic cascade. nih.gov
The induction of apoptosis is a direct consequence of inhibiting the geranylgeranylation of proteins. nih.gov This has been confirmed by "rescue" experiments where the apoptotic effects of alendronic acid can be prevented by the addition of geranylgeraniol, the precursor to GGPP, which allows protein prenylation to resume. nih.govnih.gov
Preclinical Pharmacological Investigations of Alendronic Acid
In Vitro Studies on Osteoclastogenesis and Bone Resorption
In vitro studies have been fundamental in characterizing the direct effects of alendronic acid on osteoclasts, the primary cells responsible for bone resorption.
The influence of alendronic acid on the development of osteoclasts from their precursor cells has been evaluated using various cell culture systems. Assays involving peripheral blood mononuclear cells (PBMCs) from both rats and humans, as well as murine macrophage cell lines, have been employed to study osteoclastogenesis.
Key assays and findings include:
Tartrate-Resistant Acid Phosphatase (TRAP) Staining: TRAP is an enzyme highly expressed in osteoclasts, and staining for its activity is a common method to identify and quantify mature osteoclasts. Studies have shown that alendronic acid can have a dose-dependent effect on the number of TRAP-positive multinucleated cells. At high concentrations (e.g., 10⁻⁵ M), alendronic acid profoundly decreases the number of osteoclasts formed nih.gov. Conversely, some studies have reported that very low concentrations (10⁻¹⁰ M and 10⁻⁸ M) might have a stimulatory effect on the formation of osteoclast-like cells in certain culture conditions nih.gov.
Actin Ring Formation: A critical feature of functional, bone-resorbing osteoclasts is the formation of a distinct actin ring structure, which seals the resorption zone. Alendronic acid has been shown to disrupt the formation of this cytoskeletal structure, thereby impairing the osteoclast's ability to resorb bone nih.gov.
Carbonic Anhydrase II (CA II) Activity: This enzyme is involved in creating the acidic environment necessary for bone matrix dissolution. Research has indicated that alendronic acid can alter CA II activity, further contributing to its anti-resorptive effects nih.gov.
The primary mechanism for these effects is the inhibition of the mevalonate (B85504) pathway in osteoclasts. By blocking farnesyl pyrophosphate synthase, alendronic acid prevents the synthesis of lipids essential for the post-translational modification of small GTP-binding proteins, which are crucial for osteoclast function and survival.
Table 1: Effect of Alendronic Acid Concentration on Osteoclast Formation Markers
| Concentration (M) | Effect on Osteoclast Number | Effect on Actin Ring Formation | Reference |
|---|---|---|---|
| 10⁻⁵ | Profoundly decreased | Disrupted | nih.gov |
| 10⁻⁶ | Cytotoxic, few cells visualized | Not formed | nih.gov |
| 10⁻⁷ | Reduction in activity, no marked effect on number | --- | nih.gov |
Beyond inhibiting their formation, alendronic acid potently inhibits the function of mature osteoclasts. This has been quantified using bone resorption assays where osteoclasts are cultured on bone slices or other mineralized substrates.
Methods for assessing bone resorption include:
Pit Assay: Osteoclasts cultured on dentine or bone slices excavate resorption pits. The number and area of these pits can be measured using microscopy. Alendronic acid significantly reduces the area of bone resorbed by osteoclasts in a concentration-dependent manner nih.gov.
Release of Bone Matrix Components: The amount of degraded bone matrix can be quantified by measuring the release of specific components into the culture medium. A common marker is the C-terminal telopeptide of type I collagen (CTx). Studies have demonstrated a high correlation between the percentage of resorbed bone area and the concentration of CTx in the medium, with alendronic acid causing a significant dose-dependent inhibition of CTx release nih.gov.
Notably, the inhibitory effect of alendronic acid is potent and sustained. Pre-incubating bone slices with alendronic acid before adding osteoclasts results in a similar inhibition of resorption as when the compound is present throughout the culture period, highlighting its strong affinity for hydroxyapatite (B223615) in the bone mineral nih.gov.
Table 2: Quantitative Effects of Alendronic Acid on In Vitro Bone Resorption
| Parameter | Method | Alendronic Acid Effect | Reference |
|---|---|---|---|
| Bone Resorption | Morphometric analysis of resorption pits on bone slices | Inhibition at concentrations ≤10⁻⁷ M | nih.gov |
| Collagen Degradation | Measurement of Type I collagen C-telopeptides (CTx) in culture medium | Dose-dependent inhibition of CTx release | nih.gov |
Efficacy Studies in Animal Models of Bone Remodeling Disorders
The efficacy of alendronic acid in preventing bone loss and improving bone strength has been confirmed in various preclinical animal models that mimic human bone diseases like postmenopausal and glucocorticoid-induced osteoporosis.
The ovariectomized (OVX) rat is the most widely used animal model for postmenopausal osteoporosis, as the removal of the ovaries induces estrogen deficiency, leading to rapid bone loss. Numerous studies have demonstrated the efficacy of alendronic acid in this model.
Key findings from OVX rodent studies:
Prevention of Bone Loss: When administered following ovariectomy, alendronic acid effectively prevents the expected decrease in bone mineral density (BMD) in the femur and lumbar vertebrae worldscientific.comucl.ac.be.
Restoration of Bone Mass: In therapeutic protocols, where treatment starts after significant bone loss has already occurred, alendronic acid has been shown to increase bone mass compared to untreated OVX controls nih.gov.
Improved Bone Microarchitecture: Alendronic acid treatment preserves trabecular bone structure, preventing the loss of trabeculae that occurs in untreated OVX rats nih.gov.
Enhanced Bone Strength: Biomechanical testing has confirmed that the preservation of bone mass and architecture translates to improved bone strength, with alendronic acid-treated animals showing greater vertebral strength compared to controls nih.govgeneticsmr.org.
Table 3: Efficacy of Alendronic Acid in Ovariectomized Rat Models
| Parameter Measured | Site | Effect of Alendronic Acid Treatment | Reference |
|---|---|---|---|
| Bone Mineral Density (BMD) | Lumbar Vertebrae, Femur | Significantly increased compared to OVX controls | nih.govworldscientific.com |
| Trabecular Bone Volume (BV/TV) | Distal Femur | Increased, preventing bone loss | ucl.ac.be |
| Trabecular Number | Distal Femur | Significantly increased | ucl.ac.be |
| Bone Strength | Lumbar Vertebrae | Significantly improved | nih.gov |
To validate findings in a model more closely related to humans, preclinical studies have been conducted in ovariectomized non-human primates, such as baboons. These models exhibit bone changes, including increased bone turnover and bone loss, that are very similar to those seen in postmenopausal women.
Studies in ovariectomized baboons have demonstrated that alendronic acid effectively:
Prevents the estrogen deficiency-induced increase in bone turnover nih.gov.
Increases vertebral bone volume and bone strength relative to untreated, estrogen-deficient controls nih.govnih.gov.
These findings in primate models provided strong preclinical evidence supporting the efficacy of alendronic acid for treating postmenopausal osteoporosis nih.govworldscientific.com.
Long-term glucocorticoid therapy is a major cause of secondary osteoporosis. Animal models have been developed to study the pathophysiology and evaluate potential treatments. These models, which can include rats, sheep, and zebrafish, have been used to test the efficacy of alendronic acid nih.govmdpi.com.
Key findings from these studies include:
Inhibition of Bone Resorption: Glucocorticoids cause an early, transient increase in bone resorption, followed by a predominant suppression of bone formation. Alendronic acid has been shown to counteract the resorptive component.
Preservation of Bone Structure: In a zebrafish model of glucocorticoid-induced osteoporosis, treatment with prednisolone caused a significant loss of mineralized matrix in the scales (which function as a calcium reservoir). Co-treatment with alendronic acid rescued this osteoporotic phenotype researchgate.net.
Cellular Effects: The protective effect in the zebrafish model was associated with a significant decrease in TRAP activity (a marker of osteoclasts) and an increase in alkaline phosphatase (ALP) activity (a marker of bone formation), suggesting that alendronic acid counteracts the negative effects of glucocorticoids on bone cells researchgate.net.
Large Animal Models: Sheep have also been utilized as a large animal model to study glucocorticoid-induced bone loss, often in combination with ovariectomy to better mimic complex clinical scenarios mdpi.comnih.gov. Studies in these models help to evaluate therapies on a skeletal frame that is more comparable in size and remodeling to that of humans.
These preclinical investigations have been instrumental in establishing the therapeutic potential of alendronic acid for managing glucocorticoid-induced bone deterioration.
Table of Compounds
| Compound Name |
|---|
| Alendronic acid |
| Alendronic acid monohydrate |
| C-terminal telopeptide of type I collagen (CTx) |
| Carbonic Anhydrase II (CA II) |
| Farnesyl pyrophosphate |
| Prednisolone |
| Tartrate-Resistant Acid Phosphatase (TRAP) |
| Alkaline Phosphatase (ALP) |
Histomorphometric and Biomechanical Characterization of Bone Tissue
Alendronic acid, a potent aminobisphosphonate, has been extensively evaluated in preclinical models to characterize its effects on bone tissue. These investigations have consistently demonstrated its profound influence on bone remodeling dynamics, leading to improvements in bone mass and strength.
In studies involving ovariectomized rats, treatment with alendronic acid has been shown to normalize the elevated bone turnover characteristic of estrogen deficiency. nih.gov Histomorphometric analyses reveal a significant decrease in parameters indicative of bone resorption, such as the eroded surface and osteoclast surface. This reduction in resorption is biochemically corroborated by a significant decrease in urinary excretion of bone resorption markers like deoxypyridinoline (Dpyr). scielo.br While the primary impact is on resorption, a secondary and delayed decrease in bone formation markers is also observed, reflecting the physiological coupling of these two processes. scielo.br For instance, in postmenopausal models, alendronic acid treatment leads to a dose-related but delayed reduction in bone formation markers.
| Preclinical Model | Parameter Measured | Effect of Alendronic Acid | Reference |
| Ovariectomized Rats | Eroded Surface / Osteoclast Surface | No significant effect on histomorphometric resorption parameters | scielo.br |
| Ovariectomized Rats | Urinary Deoxypyridinoline (Dpyr) | Significant inhibition of excretion | scielo.br |
| Ovariectomized Rats | Bone Formation Markers | Reduction, particularly remarkable with alendronate treatment | scielo.br |
| Ovariectomized Baboons | Bone Turnover | Prevention of the increase seen after ovariectomy | nih.gov |
This table summarizes the effects of Alendronic Acid on bone turnover rates in preclinical models.
A critical aspect of preclinical evaluation is to ensure that the increase in bone mass does not come at the expense of bone quality or normal mineralization. Histomorphometric and biomechanical studies in a range of animal models, including rats, dogs, and primates, have shown that the bone formed during alendronate therapy is histologically normal and properly mineralized. nih.gov Even at doses exceeding those used in humans and for extended periods, alendronic acid treatment does not lead to osteomalacia, a condition characterized by defective bone mineralization. nih.gov
Studies in ovariectomized rats have demonstrated that while alendronic acid reduces bone turnover, it does not impair mineralization. scielo.br The structural integrity of the bone is maintained, and the newly accreted bone is of normal quality. nih.gov This preservation of bone quality is a key factor in the compound's ability to enhance bone strength.
| Preclinical Model | Parameter Measured | Finding | Reference |
| Rats, Dogs, Pigs, Primates | Bone Quality (Histology) | Normal bone quality after treatment at multiples of human dose | nih.gov |
| Comparative Study (vs. Etidronate) | Mineralization Inhibition | At least a 1000-fold higher safety margin for alendronate | nih.gov |
| Ovariectomized Rats | Mineralization | No impairment noted in the alendronate group | scielo.br |
This table presents findings on the assessment of bone mineralization and structural integrity following Alendronic Acid treatment in preclinical systems.
The inhibition of bone resorption by alendronic acid leads to a net gain in bone mass over time. Preclinical studies have consistently demonstrated that alendronic acid not only prevents bone loss in estrogen-deficient animal models but can also increase bone mass above that of untreated, ovariectomized controls. nih.govnih.gov
In ovariectomized rats, alendronic acid has been shown to increase bone mineral density (BMD) at trabecular sites like the distal femur. scielo.br Histomorphometric analysis confirms these findings, showing an increase in trabecular bone volume and trabecular number. scielo.br Similar positive effects on bone volume have been observed in the vertebrae of ovariectomized baboons. nih.gov
| Preclinical Model | Parameter | Outcome with Alendronic Acid | Reference |
| Ovariectomized Rats | Bone Mineral Density (Distal Femur) | Significant increase | scielo.br |
| Ovariectomized Rats | Trabecular Bone Volume (Distal Femur) | Increased | scielo.br |
| Ovariectomized Baboons | Vertebral Bone Volume & Strength | Increased | nih.gov |
| Ovariectomized Rats | Vertebral Mechanical Strength | Maintained | nih.gov |
| Middle-aged & Young Rats (Femoral Fracture Model) | Femur Flexural Strength | No statistically significant difference observed | frontiersin.org |
This table details the evaluation of bone mass and biomechanical strength parameters in preclinical models treated with Alendronic Acid.
Influence on Specialized Bone Healing Processes in Preclinical Systems
The influence of alendronic acid on bone healing is complex, as the process of repair involves both bone resorption and formation. Preclinical studies have investigated its effects in specific scenarios such as tooth extraction and fracture repair.
However, other research suggests potential benefits. For instance, some studies have found that alendronic acid treatment can help maintain the height of the alveolar ridge following extraction. This is attributed to the suppression of local bone resorption. In some rat models, alendronate-treated animals have been observed to have a higher alveolar bone volume in the interdental area post-extraction.
| Preclinical Model | Healing Aspect | Effect of Alendronic Acid | Reference |
| Animal Models (Systematic Review) | Early Wound Healing | Negative effect, delayed healing process | researchgate.net |
| Rat Models | Alveolar Ridge Height | Maintained better than natural healing | |
| Rat Models | Interdental Alveolar Bone Volume | Higher in alendronate-treated rats 10 days post-extraction | |
| Rat Models | Bone Fill in Extraction Socket | Not compromised by short-term treatment |
This table summarizes the influence of Alendronic Acid on alveolar socket healing in preclinical systems.
Fracture healing is a multi-stage process that includes inflammation, soft callus formation, hard callus formation, and bone remodeling. The final stage of remodeling, which involves the resorption of the primary woven bone callus and its replacement with mature lamellar bone, is particularly influenced by alendronic acid.
Preclinical studies in animal models consistently show that treatment with alendronic acid is associated with the formation of a larger fracture callus. nih.gov However, this is accompanied by a delay in callus remodeling. nih.gov The suppression of osteoclast activity slows down the resorption of the cartilaginous and woven bone of the callus, delaying its maturation into lamellar bone. nih.gov
Despite the delayed remodeling, the mechanical properties of the healing bone are generally not compromised and can even be enhanced. Studies in rats have shown that a single systemic dose of alendronate can significantly increase the volume and mechanical strength of the bone callus. frontiersin.org In ovariectomized rat models, long-term alendronate treatment was found to be beneficial for the mechanical properties of the callus, including the ultimate load at failure and energy absorption, even with the observed delay in remodeling. nih.gov
| Preclinical Model | Parameter | Effect of Alendronic Acid | Reference |
| Ovariectomized Rats | Callus Size (Sagittal-sectional area) | Significantly increased | nih.gov |
| Ovariectomized Rats | Callus Remodeling | Delayed endochondral ossification and remodeling | nih.gov |
| Rat Femoral Fracture | Callus Volume & Mechanical Strength | Significantly increased with a single systemic dose | frontiersin.org |
| Ovariectomized Rats | Callus Mechanical Properties (Ultimate load, energy absorption) | Beneficial effect observed | nih.gov |
| Rat Femoral Fracture | Flexural Strength of Healed Femur | No statistically significant difference observed | nih.gov |
This table outlines the impact of Alendronic Acid on fracture repair and callus formation in preclinical models.
Advanced Drug Delivery Systems and Pharmaceutical Formulation Science for Alendronic Acid Monohydrate
Development of Novel Drug Delivery Systems for Enhanced Bioavailability and Targeting
Novel drug delivery systems for alendronic acid monohydrate are primarily focused on overcoming its inherent physicochemical limitations, such as poor permeability across gastrointestinal mucosa. ijpronline.comresearchgate.net Nanotechnology-based carriers have emerged as a promising approach to improve bioavailability, facilitate controlled release, and enable targeted delivery to bone tissue. nih.govclinmedjournals.org
Polymeric Nanoparticles for Controlled Release and Oral Absorption
Polymeric nanoparticles are a key strategy for improving the oral delivery of alendronic acid. These systems encapsulate the drug within a polymeric matrix, protecting it from the harsh environment of the gastrointestinal tract and facilitating its absorption.
Chitosan (B1678972), a natural cationic polysaccharide, has been extensively investigated for formulating alendronate nanoparticles due to its biocompatibility, biodegradability, and mucoadhesive properties. ijpronline.comresearchgate.netresearchgate.net Nanoparticles prepared using the ionotropic gelation method, which involves the interaction of chitosan with a polyanion like sodium tripolyphosphate, have been shown to successfully encapsulate alendronic acid. ijpronline.comclinmedjournals.org Research indicates that these chitosan-based nanoparticles can significantly enhance the intestinal absorption of alendronate. For instance, one study demonstrated a threefold increase in alendronate uptake in Caco-2 cells when delivered via chitosan microparticles compared to an alendronate solution. researchgate.net The sustained release profile of these nanoparticles is another significant advantage; studies have shown a burst release initially, attributed to the drug adsorbed on the nanoparticle surface, followed by a sustained release for up to 30 hours. clinmedjournals.org
Another widely used polymer is Poly(lactic-co-glycolic acid) (PLGA), which is approved by the FDA for drug delivery applications. researchgate.net PLGA nanoparticles, often formulated in combination with other polymers like chitosan, are developed to serve as bone-targeted carriers. acs.orgcore.ac.uknih.gov Alendronate itself can be used as a bone-targeting ligand by conjugating it to the surface of the nanoparticles. acs.orgcore.ac.uknih.gov These decorated nanoparticles exhibit a high affinity for hydroxyapatite (B223615), the main inorganic component of bone, thereby increasing the drug's concentration at the target site. researchgate.netacs.orgcore.ac.uknih.gov
| Polymer System | Preparation Method | Key Findings |
| Chitosan/Sodium Tripolyphosphate | Ionotropic Gelation | Formulated nanoparticles ranged from 60 nm to 220 nm. Showed a sustained release profile for up to 30 hours, compared to 8-10 hours for the pure drug solution. clinmedjournals.org |
| Chitosan/Eudragit L100-55 | Not Specified | Alendronate microparticles with chitosan showed a threefold increase in drug uptake in Caco-2 cells and a 42.4% enhancement in permeability compared to the drug solution. researchgate.net |
| PLGA-CS-CD/ALG-Alen | Ionic Cross-linking | Alendronate-decorated nanoparticles showed sustained release and enhanced binding affinity to hydroxyapatite disks, indicating potential for bone-targeted delivery. acs.orgnih.gov |
| CS-PLGA/Alen-PLGA | Not Specified | Alendronate-modified nanoparticles demonstrated a high affinity for hydroxyapatite and were preferentially taken up by osteoblast-like cells (MC3T3) compared to HDF cells. core.ac.uk |
Micellar Nanostructures for Bone-Targeted Delivery Applications
Micellar nanostructures represent another advanced platform for delivering alendronic acid, with a particular emphasis on bone targeting. These are self-assembling nanosized colloidal particles with a core-shell structure. For bone-targeted applications, alendronic acid's strong affinity for hydroxyapatite is leveraged by using it not only as the therapeutic agent but also as a targeting moiety. mdpi.comresearchgate.net
In one approach, micelles are self-assembled from copolymers like poly(lactic acid-co-glycolic acid)-block-poly(ethylene glycol)-alendronate (PLGA-PEG-ALN). researchgate.net Here, alendronate is conjugated to the hydrophilic PEG end of the copolymer, positioning it on the micelle's surface. This surface decoration allows the nanostructure to actively target bone tissue. mdpi.comnih.gov Studies have demonstrated that these alendronate-conjugated micelles exhibit a significantly enhanced binding percentage to hydroxyapatite nanoparticles compared to non-conjugated micelles. mdpi.comnih.gov
These systems can be designed to encapsulate other therapeutic agents, creating a multifunctional delivery vehicle. For example, polyethylene (B3416737) glycol (PEG)-grafted phospholipid micellar nanostructures have been developed to co-encapsulate Vitamin D3 and are conjugated with alendronic acid for active bone targeting. mdpi.comnih.gov The optimized nanostructures typically have a hydrodynamic diameter below 200 nm, which is suitable for biomedical applications, and demonstrate good colloidal stability in physiological media. nih.gov
| Micellar System | Components | Key Research Findings |
| PLGA-PEG-ALN Micelles | Poly(lactic acid-co-glycolic acid), Poly(ethylene glycol), Alendronate | Self-assembled into micelles for bone-targeted delivery of vancomycin. The alendronate on the surface acted as a targeting ligand for hydroxyapatite. researchgate.net |
| PEG-grafted Phospholipid Micelles | Polyethylene glycol-grafted phospholipids, Alendronic acid (conjugated) | Developed for bone-targeted delivery of Cholecalciferol (Vitamin D3). Showed significant potential for active bone-targeting in binding assays with hydroxyapatite nanoparticles. mdpi.comnih.gov |
Mesoporous Material Systems for Sustained Drug Release
Mesoporous silica (B1680970) nanoparticles (MSNs) are inorganic carriers that have gained significant attention for drug delivery due to their high surface area, large pore volume, tunable pore size, and excellent biocompatibility. researchgate.netnih.govimpactjournals.us These properties make them ideal candidates for loading substantial amounts of alendronic acid and providing its sustained release.
Materials such as MCM-41 and SBA-15 have been successfully employed for the loading and controlled release of alendronate. nih.govnih.gov The loading of alendronate into the pores of MSNs is often pH-dependent, with effective loading occurring under acidic conditions. researchgate.net The subsequent release of the drug can then be triggered by a change to physiological pH. researchgate.net
Surface functionalization of MSNs can further enhance their drug delivery capabilities. For instance, modifying the silica surface with zwitterionic phosphorylcholine (B1220837) groups has been shown to reduce protein adsorption and enable sustained release of alendronate under physiological conditions. researchgate.net Another strategy involves doping the silica matrix with calcium ions, which has been found to dramatically enhance the drug loading capacity and prolong the sustained release rate of alendronate. rsc.org Furthermore, alendronate itself can be used to functionalize the external surface of MSNs to act as a targeting agent for bone tissue, creating a multifunctional device that can be loaded with other therapeutic molecules. nih.gov
| Mesoporous Material | Surface Modification/Dopant | Key Findings on Alendronate Delivery |
| MCM-41 & SBA-15 | Amino-functionalization | Amino-functionalization of pore walls can modulate the amount and delivery rate of adsorbed alendronate. nih.govnih.gov |
| MCM-41 | Zwitterionic (Phosphorylcholine) groups | Successful introduction of phosphorylcholine groups reduced protein adsorption. Alendronate was loaded effectively at pH 4 and showed sustained release at physiological pH 7.4. researchgate.net |
| Silica Nanoparticles | Calcium Doping | Incorporation of calcium ions significantly enhanced the drug loading capacity and sustained release rate of alendronate. rsc.org |
| MSU-type Silica | External surface functionalization with Alendronate | Alendronate bonded to the external surface acts as a targeting functionality for bone tissue (hydroxyapatite). nih.gov |
Formulation Strategies for Optimized Product Characteristics
Beyond novel delivery systems, conventional pharmaceutical formulation techniques are continuously being optimized to improve the manufacturing and performance of this compound solid dosage forms.
Direct Compression Techniques for Tablet Manufacturing
Direct compression is a streamlined and cost-effective tablet manufacturing process that involves blending the active pharmaceutical ingredient (API) with excipients and compressing the mixture directly into tablets. pharmaguideline.com This method avoids the use of heat and moisture required in granulation processes, making it suitable for sensitive APIs.
For alendronic acid, direct compression presents an attractive alternative to wet granulation. googleapis.com However, successful direct compression requires excipients that impart good flow and compressibility to the powder blend. Studies have shown that this compound has moderate flow properties that can be improved with suitable excipients to make it amenable to this process. googleapis.com
Formulations have been developed using various excipients to achieve desirable tablet characteristics. For example, a formulation containing Alendronate Sodium Trihydrate, spray-dried maltose (B56501) as a diluent, crospovidone as a disintegrant, and calcium stearate (B1226849) as a lubricant demonstrated excellent pharmacotechnical properties, including good hardness, low friability, and rapid disintegration and dissolution times. googleapis.com The choice of diluent is critical, as common diluents like lactose (B1674315) can undergo Maillard reactions with the primary amino group of alendronic acid, leading to degradation. googleapis.com
| Excipient Type | Example(s) | Role in Alendronate Direct Compression |
| Diluent | Spray Dried Maltose, Anhydrous Lactose | Provides bulk and improves compressibility. Maltose is used to avoid Maillard reactions seen with lactose. googleapis.com |
| Dry Binder | Microcrystalline Cellulose (B213188) | Imparts cohesive properties to the powder blend. googleapis.com |
| Disintegrant | Crospovidone, Croscarmellose Sodium | Facilitates the breakup of the tablet in contact with fluid. googleapis.com |
| Lubricant | Calcium Stearate, Magnesium Stearate | Prevents sticking of the tablet to the punches and die during compression. googleapis.com |
Microencapsulation and Encapsulation Technologies
Microencapsulation is a process where small particles or droplets of an active agent are surrounded by a coating to produce microparticles. nih.gov This technology is utilized for alendronic acid to achieve controlled and sustained release, thereby potentially improving patient compliance and therapeutic outcomes. espublisher.comespublisher.comdovepress.com
Poly(lactic-co-glycolic acid) (PLGA) is a commonly used biodegradable polymer for creating microspheres for alendronate delivery. espublisher.comdovepress.com The double emulsion method is often employed to encapsulate the hydrophilic alendronate within PLGA microparticles. dovepress.com Research has focused on optimizing these formulations to increase the encapsulation efficiency, which can be challenging for water-soluble drugs like alendronic acid. dovepress.com
Hybrid systems have also been developed to improve drug loading and release profiles. For instance, incorporating hydroxyapatite (HAP) into PLGA microspheres enhances the encapsulation efficiency due to HAP's high affinity for alendronate. espublisher.comespublisher.com Such composite microspheres have demonstrated the ability to provide controlled release of alendronate for up to 30 days. espublisher.comespublisher.com Similarly, coating nano HAP-modified polylactic acid nanofibrous microspheres has been shown to result in a sustained release over approximately 15 days without a significant initial burst. espublisher.com
| Encapsulation System | Key Components | Release Characteristics |
| PLGA Microspheres | PLGA, Hyaluronic Acid | Low encapsulation efficiency (around 1%) with conventional methods, but modifications can improve this. dovepress.com |
| PLGA/HAP Microspheres | PLGA, Hydroxyapatite (HAP) | HAP's affinity for alendronate enhances encapsulation efficiency. Provides a controlled release profile. espublisher.com |
| PLGA/Mesoporous Silica/HAP Composite | PLGA, Mesoporous Silica, HAP | The composite microsphere system exhibited controlled release for up to 30 days. espublisher.comespublisher.com |
| Modified PLA Nanofibrous Microspheres | Polylactic Acid (PLA), Nano HAP | Showed a steady release of alendronate over about 15 days with no significant initial burst. espublisher.com |
In Vitro Release Kinetics and Dissolution Profile Characterization
The in vitro release kinetics and dissolution profile are critical quality attributes for this compound dosage forms. For immediate-release tablets, rapid dissolution is crucial for bioavailability, while advanced formulations aim for controlled or sustained release to potentially reduce side effects and improve patient compliance.
Dissolution studies of various commercially available alendronate tablets have shown that while most products meet the United States Pharmacopeia (USP) specifications of greater than 80% drug dissolved in 15 minutes, there can be significant differences in their disintegration and initial dissolution rates nih.govnih.govresearchgate.net. Some generic versions have been observed to disintegrate much faster or slower than the brand-name product, which could have implications for local esophageal tolerance and efficacy nih.govnih.gov. The dissolution rate of generic formulations has been noted to be significantly lower in the early stages of dissolution in some cases nih.gov.
Advanced drug delivery systems for alendronic acid, such as polymeric microspheres and hydrophilic matrix tablets, exhibit more complex release profiles. For instance, alendronate-loaded poly(lactic-co-glycolic acid) (PLGA) microspheres have been shown to provide a sustained release of the drug researchgate.nettandfonline.com. The release from these microspheres often follows a triphasic pattern: an initial burst release, followed by a period of slower release, and a final faster release phase associated with the degradation of the polymer matrix researchgate.net. Similarly, emulsion/dispersion scaffolds containing alendronate have demonstrated the ability to release the drug for over 22 days nih.govnih.gov.
Mathematical Modeling of Drug Release from Advanced Formulations
To understand the mechanism of drug release from advanced formulations of this compound, various mathematical models can be applied to the in vitro dissolution data. These models help to elucidate whether the release is governed by diffusion, erosion, or a combination of both.
In a study on hydrophilic matrix tablets of sodium alendronate based on carbopol, with and without chitosan or trimethyl chitosan, the release data was fitted to several kinetic models: zero-order, Higuchi, and Korsmeyer-Peppas farmaciajournal.comresearchgate.net. The results indicated that the drug release from these matrix tablets primarily occurs through a combination of diffusion and erosion farmaciajournal.com. The introduction of chitosan and trimethyl chitosan was found to increase the influence of the erosion phenomenon on the release process farmaciajournal.com. The release of alendronate from these formulations was best described by a diffusion process based on Fick's law farmaciajournal.comresearchgate.net.
For alendronate-functionalized PLGA-based nanoparticles, the release profile was found to be dependent on the dissolution medium and followed the Higuchi model of release kinetics, which suggests a diffusion-controlled release mechanism researchgate.net. In the case of gastroresistant tablets containing sodium alendronate-loaded microparticles, the release data was best fitted to a biexponential equation, indicating a two-phase release profile with an initial burst effect followed by a slower release phase scielo.br. The Korsmeyer-Peppas model was also applied, and the release exponent suggested that the drug dissolution was driven by anomalous (non-Fickian) transport, which involves both diffusion and polymer swelling/relaxation scielo.br. The release kinetics from alendronate-loaded PLGA microspheres have been found to fit multiple models, with the release mechanism being a combination of Fickian diffusion and polymer erosion researchgate.nettandfonline.com.
The following table presents a summary of the kinetic modeling results from a study on hydrophilic matrix tablets of sodium alendronate.
Table 2: Mathematical Modeling of Sodium Alendronate Release from Hydrophilic Matrix Tablets
| Formulation | Zero-Order (R²) | Higuchi (R²) | Korsmeyer-Peppas (R²) | Release Exponent (n) | Predominant Release Mechanism |
|---|---|---|---|---|---|
| F1 (Carbopol 71) | 0.985 | 0.992 | 0.995 | 0.521 | Anomalous (non-Fickian) transport |
| F2 (Carbopol 971) | 0.979 | 0.988 | 0.991 | 0.543 | Anomalous (non-Fickian) transport |
| F3 (Carbopol 971 + 974) | 0.982 | 0.991 | 0.993 | 0.536 | Anomalous (non-Fickian) transport |
| F4 (Carbopol 71 + Chitosan) | 0.963 | 0.975 | 0.982 | 0.428 | Fickian diffusion |
| F5 (Carbopol 971 + Chitosan) | 0.971 | 0.981 | 0.988 | 0.415 | Fickian diffusion |
| F6 (Carbopol 971 + 974 + Chitosan) | 0.975 | 0.984 | 0.990 | 0.402 | Fickian diffusion |
| F7 (Carbopol 71 + TMC) | 0.955 | 0.969 | 0.976 | 0.388 | Fickian diffusion |
| F8 (Carbopol 971 + TMC) | 0.961 | 0.973 | 0.981 | 0.365 | Fickian diffusion |
| F9 (Carbopol 971 + 974 + TMC) | 0.968 | 0.979 | 0.985 | 0.310 | Fickian diffusion |
Adapted from a study on hydrophilic matrix tablets. The 'n' value in the Korsmeyer-Peppas model indicates the release mechanism: n ≤ 0.45 for Fickian diffusion, 0.45 < n < 0.89 for anomalous (non-Fickian) transport, and n = 0.89 for case II (zero-order) transport. farmaciajournal.com
Impact of Formulation Variables on Release Dynamics
Various formulation variables can significantly influence the release dynamics of this compound from its dosage forms. These variables include the type and concentration of polymers, binders, disintegrants, and other excipients.
In the development of hydrophilic matrix tablets, the type of polymer used plays a crucial role. For instance, the use of a highly cross-linked carbopol (C 974) was found to decrease the release rate of sodium alendronate compared to less cross-linked variants farmaciajournal.comresearchgate.net. The addition of chitosan (CHT) or trimethyl chitosan (TMC) to the carbopol matrix was shown to increase the release rate of alendronate farmaciajournal.comresearchgate.net.
For advanced delivery systems like PLGA microspheres, the composition of the polymer blend can be tailored to control the release rate. The inclusion of a diblock co-polymer in PLGA films has been shown to increase the rate of alendronate release over a three-week period researchgate.net. In the case of emulsion/dispersion scaffolds, the release kinetics were found to be dependent on the scaffold composition and the system of poloxamers used nih.govnih.gov. The presence of hydroxyapatite (HA) in PLGA microspheres has been shown to enhance the drug encapsulation efficiency and lead to a sustained release profile with a minimal initial burst daigangbio.cnnih.gov.
In conventional tablet formulations, the choice of diluent and binder is critical. In the formulation of gastroresistant tablets, it was found that using microcrystalline cellulose as a diluent and a 15.0% concentration of polyvinylpyrrolidone (B124986) (PVP) as a dry binder resulted in tablets with good mechanical properties and the desired prolonged-release profile scielo.br. Formulations with lactose or starch as diluents showed greater weight variation, and lower concentrations of PVP resulted in tablets with insufficient hardness scielo.br.
The type and amount of disintegrant can also have a profound effect on the release of alendronic acid from immediate-release tablets. The performance of disintegrants can be affected by factors such as their particle size and the compression force used during tableting. Different disintegrants act by various mechanisms, including swelling, wicking, and strain recovery, all of which can influence the tablet's breakup time and subsequent drug dissolution.
The following table illustrates the effect of different polymers on the cumulative release of sodium alendronate from hydrophilic matrix tablets after 12 hours.
Table 3: Effect of Polymer Composition on Cumulative Release of Sodium Alendronate
| Formulation | Polymer Composition | Cumulative Release after 12h (%) |
|---|---|---|
| F1 | 15% Carbopol 71 | ~85% |
| F2 | 15% Carbopol 971 | ~80% |
| F3 | 15% Carbopol 971 + 2% Carbopol 974 | ~75% |
| F4 | 6% Chitosan + Carbopol 71 | ~95% |
| F5 | 6% Chitosan + Carbopol 971 | ~90% |
| F6 | 6% Chitosan + Carbopol 971 + 2% Carbopol 974 | ~85% |
| F7 | 6% TMC + Carbopol 71 | >95% |
| F8 | 6% TMC + Carbopol 971 | >95% |
| F9 | 6% TMC + Carbopol 971 + 2% Carbopol 974 | ~90% |
Data estimated from graphical representations in a study on hydrophilic matrix tablets. researchgate.net
Analytical Methodologies for Alendronic Acid Monohydrate Characterization
Chromatographic Techniques for Quantification and Purity Profiling
Chromatography is a cornerstone for the separation, quantification, and purity assessment of alendronic acid. High-Performance Liquid Chromatography (HPLC) and Ion Exchange Chromatography (IEC) are the most prominently used techniques.
Developing a robust HPLC method for alendronic acid is challenging due to its lack of a UV-absorbing chromophore, making direct UV detection difficult. tandfonline.comtandfonline.comfabad.org.tr Consequently, method development often focuses on derivatization or the use of alternative detection methods.
A common strategy involves pre-column or post-column derivatization to attach a chromophoric or fluorophoric tag to the primary amine group of the alendronate molecule. ingenieria-analitica.comlcms.czelectrochemsci.org Reagents such as 9-fluorenylmethyl chloroformate (FMOC-Cl) and o-phthalaldehyde (OPA) are frequently used. researchgate.netnih.govresearchgate.net For instance, the Japanese Pharmacopoeia describes a method where alendronic acid is pre-treated with 9-fluorenylmethyl chloroformate to form FMOC-alendronic acid, which can then be detected by UV spectrophotometry. shodex.comshodexhplc.com
Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a viable alternative for analyzing highly polar compounds like alendronic acid without derivatization. lcms.czresearchgate.net HILIC methods can retain and separate such analytes, often coupling the separation with mass spectrometry or charged aerosol detection. lcms.czresearchgate.net
Below is a table summarizing various HPLC methods developed for alendronic acid analysis.
| Stationary Phase | Mobile Phase | Derivatization Reagent | Detection | Reference |
| Reversed Phase C18 | Acetonitrile/Methanol-Citrate/Pyrophosphate Buffer | 9-fluorenylmethyl chloroformate (FMOC) | Fluorescence | researchgate.netovid.com |
| Reversed Phase (PRP-1) | 0.05 M Sodium Citrate and Sodium Phosphate Buffer (pH 8) - Acetonitrile - Methanol (75:20:5, v/v/v) | 9-fluorenylmethyl chloroformate (FMOC) | UV (266 nm) | fabad.org.tr |
| Zwitterionic HILIC | Acetonitrile/Ammonium Acetate Buffer | None | Charged Aerosol Detection (CAD) | researchgate.net |
| Styrene Divinyl Benzene Copolymer Gel | Trisodium Citrate/Na2HPO4 aq. (pH 8.0)/Acetonitrile Gradient | 9-fluorenylmethyl chloroformate (FMOC) | UV (266 nm) | shodex.comshodexhplc.com |
| Reversed Phase C18 | Acetonitrile–0.1 M Acetate Buffer, pH 5.0 (15:85, v/v) | Hantzsch Condensation Reaction | UV (340 nm) | researchgate.netresearchgate.net |
This table is interactive. Users can sort and filter the data.
Ion Exchange Chromatography (IEC) is a powerful technique for separating charged molecules like alendronic acid. iajps.com This method leverages the ionic interactions between the polar analyte, ions in the mobile phase, and the charged functional groups of the stationary phase. iajps.comresearchgate.net Anion-exchange chromatography is particularly suitable for alendronic acid, which exists as an anion under alkaline conditions. nih.gov
Several IEC methods have been developed for the determination of alendronic acid and other bisphosphonates. researchgate.netnih.gov For example, a method using a Dionex AS-7 anion-exchange column with dilute nitric acid as the mobile phase has been successfully used to separate alendronic acid and etidronic acid. researchgate.net Another approach utilizes a Dionex AS18 column with a sodium hydroxide solution for the simultaneous determination of four different bisphosphonates. nih.gov Indirect UV detection is also a feasible approach in ion chromatography, avoiding the need for derivatization. oup.com
| Stationary Phase | Mobile Phase | Detection | Reference |
| Dionex AS-7 Anion-Exchange | Dilute Nitric Acid | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | researchgate.net |
| Dionex AS18 Anion-Exchange | 24 mmol/L NaOH Solution | Integrated Pulsed Amperometric Detection (IPAD) | nih.gov |
| Phenomenex Sphereclone SAX | 20mM Sodium Citrate Buffer (pH 4.6) | Indirect UV (222 nm) | oup.com |
| Anion Exchange | Nitric Acid (1.5 mM) and Copper (II) Nitrate (0.5 mM) (50:50, v/v) | UV (240 nm) | researchgate.netresearchgate.net |
This table is interactive. Users can sort and filter the data.
Given the analytical challenges posed by alendronic acid's structure, advanced detection modalities are often necessary for achieving high sensitivity and specificity.
Fluorescence Detection (FD): This is a highly sensitive technique used following derivatization. After reacting alendronic acid with a fluorescent tag like FMOC-Cl or OPA, the resulting derivative can be excited at a specific wavelength, and the emitted light is measured at a different, longer wavelength. researchgate.netnih.gov For FMOC derivatives, excitation is typically around 260-265 nm with emission detected at 310-315 nm. researchgate.net For OPA derivatives, excitation at 330-360 nm and emission at 465-470 nm are common. ingenieria-analitica.comnih.gov These methods can achieve very low limits of quantification, making them suitable for analyzing samples with low concentrations of the drug. researchgate.netnih.gov
Charged Aerosol Detection (CAD): CAD is a universal detection method that can quantify any non-volatile and many semi-volatile analytes, making it ideal for compounds like alendronic acid that lack a chromophore. researchgate.netchromatographyonline.com In CAD, the HPLC eluent is nebulized, and the resulting aerosol particles are charged and then detected by an electrometer. chromatographyonline.com The response is proportional to the mass of the analyte, providing a more uniform response compared to UV detection. chromatographyonline.comyoutube.com CAD is often paired with HILIC for the analysis of alendronic acid and has been shown to be a reliable technique for quality control in pharmaceutical formulations. researchgate.net
Spectroscopic Techniques for Structural Elucidation and Solid-State Analysis
Spectroscopic techniques are indispensable for confirming the molecular structure and analyzing the solid-state properties of alendronic acid monohydrate.
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of alendronic acid provides a unique fingerprint, confirming the presence of key structural components. researchgate.netnihs.go.jp Characteristic absorption bands for alendronic acid would include those corresponding to O-H stretching (from the hydroxyl and phosphonic acid groups), N-H stretching and bending (from the primary amine), P=O stretching (from the phosphonate (B1237965) groups), and C-N stretching. researchgate.net The spectrum can also provide information about the water of hydration in the monohydrate form. FT-IR has been used to study the material properties of bone in patients treated with alendronate, analyzing parameters such as the mineral-to-matrix ratio. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise molecular structure of a compound. ¹H-NMR (proton NMR) and ¹³C-NMR spectra provide detailed information about the carbon-hydrogen framework of alendronic acid. researchgate.netchemicalbook.comchemicalbook.com
Raman Spectroscopy for Polymorph Discrimination and Form Transition Monitoring
Raman spectroscopy is a powerful, non-destructive technique for the characterization of pharmaceutical solids. It provides a chemical fingerprint based on the vibrational modes of molecules and is particularly sensitive to changes in crystal lattice structure, making it an ideal tool for polymorph discrimination and monitoring phase transitions. hovione.comphotonics.commetrohm.com
Different polymorphic forms of a compound possess unique crystal structures, which result in distinct Raman spectra, especially in the low-frequency region (10–400 cm⁻¹) that corresponds to lattice vibrations or phonons. nih.govnih.gov These spectral differences allow for the rapid and unambiguous identification of various polymorphs. For instance, distinct peaks corresponding to different vibrational modes can be observed for different crystalline forms of the same compound. nih.gov
Furthermore, Raman spectroscopy can be implemented as a Process Analytical Technology (PAT) tool for real-time, in-process monitoring of polymorphic transformations. hovione.comwalshmedicalmedia.com By continuously collecting spectra during a manufacturing process, it is possible to track the conversion from one polymorphic form to another. This real-time monitoring allows for enhanced process understanding and control, ensuring the desired solid form is consistently produced. metrohm.comwalshmedicalmedia.com
Thermal Analysis for Stability and Solid-State Transformations
Thermal analysis techniques are indispensable for characterizing the stability and solid-state transformations of pharmaceutical compounds like this compound. These methods measure changes in the physical and chemical properties of a material as a function of temperature.
Differential Scanning Calorimetry (DSC) for Thermal Transitions
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. malvernpanalytical.com DSC is widely used to determine key thermal transitions such as melting point, glass transition, and crystallization events. nih.govosti.gov
For this compound, DSC can be used to identify and characterize its thermal behavior. A typical DSC thermogram will show endothermic peaks corresponding to dehydration and melting. For example, a study on sodium alendronate trihydrate, a related compound, showed a distinct endothermic event corresponding to the loss of water molecules. researchgate.net The precise temperatures and enthalpies of these transitions provide crucial information about the material's purity and crystalline form. researchgate.net
Thermogravimetric Analysis (TGA) for Decomposition and Hydration State
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. umw.edu.pltainstruments.com This technique is particularly useful for determining the thermal stability, decomposition profile, and hydration state of a compound. researchgate.net
For this compound, TGA can quantify the water content by identifying the mass loss that occurs upon heating. A study on sodium alendronate trihydrate revealed a multi-step degradation process, with the initial weight loss corresponding to the release of water molecules. researchgate.net Subsequent weight losses at higher temperatures indicate the decomposition of the molecule itself. researchgate.net TGA data is critical for confirming the stoichiometry of hydrates and understanding the thermal decomposition pathways.
Dynamic Vapor Sorption (DVS) for Hydrate (B1144303) Stability Assessment
Dynamic Vapor Sorption (DVS) is a gravimetric technique that measures the sorption and desorption of a vapor, typically water, by a sample at various relative humidity (RH) levels and a constant temperature. ardena.comazom.com DVS is a valuable tool for assessing the stability of hydrates and understanding the interaction of a solid with moisture. americanpharmaceuticalreview.comnews-medical.net
DVS analysis of this compound can reveal the critical RH at which the hydrate form is stable and at what RH levels dehydration or further hydration may occur. ardena.com The resulting sorption-desorption isotherm provides information on the hygroscopicity of the material and the reversibility of water uptake and loss. azom.comuniv-rouen.fr This information is vital for determining appropriate storage and handling conditions to maintain the desired solid form of the drug substance. ardena.com
Development of Stability-Indicating Analytical Methods
Stability-indicating analytical methods are crucial for ensuring the quality and safety of pharmaceutical products. These methods are designed to separate and quantify the active pharmaceutical ingredient from its potential degradation products. medcraveonline.com
Forced Degradation Studies (e.g., Oxidative, Hydrolytic, Photolytic, Thermal Stress)
Forced degradation, or stress testing, is the process of subjecting a drug substance to harsh conditions to accelerate its decomposition. biomedres.us These studies are essential for identifying likely degradation products, understanding degradation pathways, and assessing the intrinsic stability of the molecule. medcraveonline.com The International Council for Harmonisation (ICH) guidelines recommend exposing the drug substance to a variety of stress conditions, including oxidative, hydrolytic (acid and base), photolytic, and thermal stress. medcraveonline.combiomedres.us
For alendronic acid, forced degradation studies have been performed to develop stability-indicating methods. researchgate.net These studies typically involve treating the drug with reagents such as hydrogen peroxide (oxidative), strong acids and bases (hydrolytic), exposing it to high temperatures (thermal), and intense light (photolytic). researchgate.netresearchgate.net The resulting degradation products are then identified and quantified using techniques like high-performance liquid chromatography (HPLC). researchgate.netresearchgate.net
Below is a representative table summarizing the conditions often employed in forced degradation studies of alendronic acid.
| Stress Condition | Reagent/Condition | Purpose |
| Oxidative | Hydrogen Peroxide (e.g., 3% H₂O₂) | To simulate oxidative degradation. |
| Acid Hydrolysis | Hydrochloric Acid (e.g., 0.1 N HCl) at elevated temperature | To investigate degradation in acidic conditions. |
| Base Hydrolysis | Sodium Hydroxide (e.g., 0.1 N NaOH) at elevated temperature | To investigate degradation in alkaline conditions. |
| Neutral Hydrolysis | Water at elevated temperature | To assess degradation in neutral pH. |
| Thermal | Dry heat (e.g., 80-100°C) | To evaluate the effect of high temperature on the solid state. |
| Photolytic | Exposure to UV and visible light (ICH Q1B guidelines) | To determine the photosensitivity of the drug. |
The data generated from these forced degradation studies is instrumental in the development and validation of analytical methods that can accurately measure the purity and stability of this compound in its final dosage form.
Computational and Theoretical Studies on Alendronic Acid Monohydrate
Molecular Modeling and Simulation of Ligand-Target Interactions
Molecular modeling and simulation techniques are powerful tools for investigating the interactions of alendronic acid with its biological targets and its affinity for bone mineral. These methods have been instrumental in elucidating its mechanism of action.
Docking Studies of Alendronic Acid with Enzyme Targets
Molecular docking studies have been crucial in identifying and characterizing the binding of alendronic acid to its primary enzyme target, farnesyl pyrophosphate synthase (FPPS). nih.govnih.govdrugbank.com FPPS is a key enzyme in the mevalonate (B85504) pathway, which is responsible for producing isoprenoid lipids necessary for the post-translational modification of small GTPase signaling proteins essential for osteoclast function. nih.gov
Docking simulations have revealed that nitrogen-containing bisphosphonates (N-BPs) like alendronic acid act as potent inhibitors of FPPS. nih.gov These studies show that the bisphosphonate group of alendronic acid coordinates with three magnesium ions (Mg²⁺) in the active site of FPPS, mimicking the binding of the natural substrate, geranyl pyrophosphate (GPP). nih.gov The nitrogen atom in the side chain of alendronic acid forms a critical hydrogen bond with the hydroxyl group of a threonine residue (Thr201) and a water molecule within the enzyme's active site, which is a key interaction for high-potency inhibition. nih.gov The binding of alendronic acid induces a conformational change in the enzyme, closing the active site and preventing the binding of the second substrate, isopentenyl pyrophosphate (IPP). nih.gov
Further docking analyses have explored the interaction of alendronic acid with other potential molecular targets, including geranylgeranyl pyrophosphate synthase and osteocalcin, revealing high binding affinities. researchgate.net The inhibitory concentrations (IC₅₀) from such studies highlight the specificity and potency of alendronic acid for FPPS.
| Parameter | Value | Significance |
|---|---|---|
| IC₅₀ for human FPPS | 460 nM | Demonstrates potent inhibition of the primary enzyme target. drugbank.com |
| Key Binding Interactions | Coordination with 3 Mg²⁺ ions; H-bond with Thr201 | Elucidates the molecular basis of high-affinity binding and inhibition. nih.govnih.gov |
| Mechanism of Inhibition | Competitive inhibition with respect to GPP | Prevents the synthesis of essential isoprenoid lipids for osteoclast function. nih.govnih.gov |
Molecular Dynamics Simulations of Compound-Bone Mineral Binding
Molecular dynamics (MD) simulations have been employed to investigate the binding of alendronic acid and other bisphosphonates to bone mineral, primarily hydroxyapatite (B223615) (HAP), which is the main inorganic component of bone. arxiv.org These simulations provide a dynamic picture of the adsorption process and the binding affinities at different crystal faces of HAP.
MD studies have shown that the phosphonate (B1237965) groups of alendronic acid play a crucial role in its strong affinity for the calcium ions (Ca²⁺) on the HAP surface. arxiv.org The simulations reveal that the binding free energies are influenced by the specific HAP crystal facet ((001), (010), or (101)) and the protonation state of the surface. arxiv.org For instance, on the (001) face of HAP, both phosphonate groups of alendronic acid interact with a surface Ca²⁺ ion. researchgate.net
These simulations have helped to unify divergent experimental observations from crystal growth studies, nuclear magnetic resonance (NMR), and isothermal titration calorimetry (ITC). arxiv.org The binding rank of different N-BPs to HAP surfaces has been proposed based on these simulations, with alendronate showing a high binding affinity. arxiv.org The simulations also highlight the role of the nitrogen-containing functional group in the binding process. arxiv.org
| Finding | Details | Reference |
|---|---|---|
| Primary Binding Site | Calcium ions on the hydroxyapatite surface. | arxiv.org |
| Influence of HAP Crystal Facet | Binding affinities vary on (001), (010), and (101) surfaces. | arxiv.org |
| Role of Phosphonate Groups | Both phosphonate groups interact with surface Ca²⁺ ions. | researchgate.net |
| Proposed Binding Rank | ALN > PAM > ZOL > IBN > RIS (consistent with NMR and ITC studies). | arxiv.org |
Quantum Chemical Calculations for Reaction Mechanisms and Energetics
Quantum chemical calculations, particularly Density Functional Theory (DFT), have been applied to study the electronic structure, reactivity, and energetics of alendronic acid, providing a deeper understanding of its chemical properties.
Density Functional Theory (DFT) Studies of Synthetic Pathways
While detailed DFT studies on the complete synthetic pathways of alendronic acid are not extensively reported in the reviewed literature, DFT has been utilized to investigate related chemical processes and properties. For example, DFT-based modeling has been used to study the pH-responsive loading and releasing of alendronate on modified silica (B1680970) surfaces.
DFT calculations can, in principle, be used to elucidate the reaction mechanisms of key synthetic steps, such as the Michaelis-Arbuzov and Pudovik reactions, which are employed in the synthesis of alendronate derivatives. acs.org Such studies would involve calculating the geometries of reactants, transition states, and products, as well as the activation energies for each step. This would provide valuable information for optimizing reaction conditions and improving yields.
Conformation Analysis and Electronic Structure Calculations
Quantum chemical calculations have been used to investigate the conformational preferences and electronic structure of alendronic acid. These studies are important for understanding its interactions with biological targets and its physicochemical properties.
DFT has been employed to calculate properties such as the HOMO-LUMO energy gap, which reflects the chemical reactivity of the molecule. mdpi.comscispace.com Studies have also used DFT to investigate the chelation of alendronic acid with transition metal cations, which is relevant for potential drug delivery applications. mdpi.comscispace.com These calculations help in understanding the coordination of the phosphonate groups with metal ions.
Furthermore, spectroscopic properties, such as NMR and IR spectra, can be calculated using quantum chemical methods and compared with experimental data to validate the computed structures and electronic properties. researchgate.net The thermodynamic dissociation constants (pKa values) of alendronic acid have been determined experimentally and can be correlated with its electronic structure. acs.org
| Property | Method | Significance |
|---|---|---|
| HOMO-LUMO Energy Gap | DFT (B3LYP/6-311+G(d,p)) | Indicates the chemical reactivity and kinetic stability of the molecule. mdpi.comscispace.com |
| Chelation with Metal Ions (e.g., Mn²⁺, Fe²⁺, Co²⁺) | DFT | Provides insights into the coordination chemistry and potential for drug delivery systems. mdpi.comscispace.com |
| Thermodynamic Dissociation Constants (pKa) | Potentiometric Titration | Determines the charge state of the molecule at different pH values, which is crucial for its biological activity. acs.org |
In Silico Approaches to Polymorphism Prediction and Crystal Habit Modeling
The solid-state properties of an active pharmaceutical ingredient (API) like alendronic acid monohydrate are critical for its stability, dissolution, and bioavailability. In silico methods are increasingly being used to predict and understand these properties.
While specific in silico polymorphism prediction studies for this compound are not widely available in the reviewed literature, the crystal structure of anhydrous sodium alendronate has been determined from powder X-ray diffraction data. researchgate.net This study revealed that the anhydrous form crystallizes in a monoclinic system, and its structure was compared to the known trihydrate form. researchgate.net Another study noted that a derivative of alendronic acid, [DBNH][ALN], possesses a polymorphic structure with two distinct melting temperatures. nih.gov
Computational methods for crystal structure prediction, often based on evolutionary algorithms combined with ab initio total-energy calculations, can be used to predict the most stable crystal structure and low-energy metastable polymorphs for a given compound. arxiv.org These methods would be valuable for a systematic investigation of the potential polymorphic forms of this compound.
Crystal habit modeling, which predicts the external shape of a crystal, is another important in silico tool. The crystal habit is influenced by the crystal structure and the conditions of crystallization and can affect bulk properties such as flowability and compaction. While no specific crystal habit modeling studies for alendronic acid were found, such computational approaches could be applied to understand and control the morphology of this compound crystals during manufacturing.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational methodologies employed in medicinal chemistry to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). These models are instrumental in understanding the structural requirements for a desired biological response and in predicting the activity or properties of novel, un-synthesized molecules.
In the context of alendronic acid and other bisphosphonates, QSAR studies are pivotal for elucidating the structural features that govern their potency as inhibitors of bone resorption. The primary molecular target for nitrogen-containing bisphosphonates like alendronic acid is farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway. By inhibiting FPPS, these drugs disrupt the prenylation of small GTPase signaling proteins, which is crucial for the function and survival of osteoclasts, the cells responsible for bone resorption.
Detailed Research Findings in Bisphosphonate QSAR Modeling
While specific QSAR and QSPR studies focusing solely on this compound are not extensively detailed in publicly available literature, broader research on bisphosphonates provides significant insights into the structural determinants of their activity.
One notable approach in the QSAR modeling of bisphosphonates involves the use of topological indices. These numerical descriptors quantify various aspects of molecular topology, such as size, shape, and branching. In a study on the anticancer activities of a series of bisphosphonate compounds, a tri-parametric model was developed using distance-based topological indices and Kier-Hall valence connectivity indices. This model demonstrated a strong correlation between the chemical structure and the cytotoxic activity against cancer cells, yielding a high coefficient of determination (R²) of 0.9052. The predictive capability of the model was further validated using the Leave-One-Out Cross-Validation method, a robust statistical technique for assessing the performance of a QSAR model.
Three-dimensional QSAR (3D-QSAR) methodologies, such as Comparative Molecular Field Analysis (CoMFA), have also been successfully applied to bisphosphonates. In a study investigating a series of nitrogen-containing bisphosphonate inhibitors of human FPPS (hFPPS), a 3D-QSAR model was constructed that showed a good correlation between the predicted and experimentally determined biological activities. The insights gained from the CoMFA contour maps, which visualize the regions where steric and electrostatic fields influence activity, facilitated the design of novel, potentially more potent N-BP inhibitors.
Furthermore, research combining QSAR with pharmacophore modeling has been conducted on aryl-X and heterocyclic bisphosphonates, including an alendronate derivative. This work utilized molecular field analysis (MFA) and resulted in a model with a high R² value of 0.900 for a training set of 29 compounds. The predictive power of this model was demonstrated by accurately forecasting the activities of a separate test set of 20 compounds. A critical factor for the success of this model was the use of the X-ray crystallographic structure of farnesyl pyrophosphate (FPP) bound to the FPPS enzyme to guide the initial alignment of the molecules. This highlights the importance of incorporating structural information of the biological target in developing reliable QSAR models.
The following table provides a conceptual representation of the types of molecular descriptors that are often employed in QSAR and QSPR studies of bisphosphonates, including alendronic acid. These descriptors can be broadly categorized into electronic, steric, hydrophobic, and topological parameters.
| Descriptor Class | Descriptor Example | Description |
|---|---|---|
| Electronic | Partial Atomic Charges | Describes the distribution of electrons within the molecule, influencing electrostatic interactions with the target enzyme. |
| Dipole Moment | A measure of the overall polarity of the molecule. | |
| Steric | Molecular Volume | Represents the space occupied by the molecule, which is crucial for fitting into the active site of the enzyme. |
| Surface Area | The total surface area of the molecule accessible to a solvent. | |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | A measure of the lipophilicity of the molecule, which can influence its absorption and distribution. |
| Topological | Connectivity Indices (e.g., Kier & Hall) | Numerical values that describe the branching and connectivity of atoms in a molecule. |
| Wiener Index | A descriptor based on the distances between all pairs of atoms in the molecule. |
Q & A
(Basic) How should researchers design pharmacokinetic (PK) studies to account for gender-based differences in alendronic acid excretion?
Methodological guidance: PK studies should stratify participants by gender and measure renal clearance rates using validated assays (e.g., high-performance liquid chromatography). Studies must control for variables like creatinine clearance and dietary calcium intake. Evidence shows men excrete ~18% less alendronic acid than women, necessitating adjusted dosing models in gender-specific subanalyses .
(Advanced) What methodological approaches can resolve discrepancies in reported dissociation constants (pKa) of alendronic acid?
Discrepancies arise from varying experimental conditions (e.g., ionic strength, temperature). Researchers should replicate potentiometric titrations under standardized conditions (25°C, 0.1 M NaCl) and validate results against computational models (e.g., Hyperquad Suite). Consensus pKa values are critical for accurately predicting metal-binding affinity in pharmacological formulations .
(Basic) What are the best practices for conducting systematic reviews on alendronic acid’s efficacy in osteoporosis?
Follow PRISMA guidelines: define inclusion criteria (e.g., RCTs with ≥100 participants), exclude non-peer-reviewed sources, and use databases like PubMed/ScienceDirect. Meta-analyses should prioritize fracture risk reduction and bone mineral density (BMD) changes as endpoints, with sensitivity analyses to address heterogeneity .
(Advanced) How can micro-CT imaging improve preclinical studies on localized alendronic acid delivery?
Micro-CT enables 3D quantification of peri-implant bone volume/trabecular thickness. Blinded evaluators should analyze scans using paired t-tests (p<0.05) to compare treated vs. control sites. Correlate results with backscattered electron microscopy to validate bone formation metrics (Pearson’s r >0.85) .
(Basic) What endpoints are critical in clinical trials evaluating alendronic acid’s anti-fracture efficacy?
Primary endpoints: vertebral and hip fracture incidence. Secondary endpoints: BMD (lumbar spine, femoral neck), serum bone turnover markers (CTX, P1NP). Trials must report adverse events (e.g., atrial fibrillation rates) with hazard ratios and 95% confidence intervals .
(Advanced) How do dosing regimens impact adherence in longitudinal studies of alendronic acid?
Weekly vs. monthly dosing significantly affects adherence. Use medication possession ratio (MPR) metrics and survival analysis to compare discontinuation rates. Observational data from Serbia show a shift to ibandronic acid (monthly dosing) correlated with 67% higher adherence .
(Basic) How should environmental risk assessments model alendronic acid’s ecological impact?
Calculate predicted environmental concentration (PEC) using regional sales data and apply PNEC (predicted no-effect concentration) derived from chronic toxicity assays. A PEC/PNEC ratio <0.1 (e.g., 0.0004 in Sweden) indicates negligible risk .
(Advanced) What statistical methods validate bone formation data across imaging modalities?
Pearson’s correlation coefficient (r >0.8) confirms consistency between micro-CT and histomorphometry. Use Bland-Altman plots to assess inter-method bias. For localized delivery studies, paired t-tests are optimal to compare treated vs. contralateral control sites .
(Basic) What ethical guidelines ensure reproducibility in alendronic acid research?
Manuscripts must detail synthesis protocols (e.g., reaction conditions, purification steps), include raw data in supplementary materials, and reference validated analytical methods (e.g., NMR, XRD). Follow journal guidelines to avoid redundant data presentation .
(Advanced) How do conflicting pKa values affect alendronic acid’s metal-binding stability?
Inconsistent pKa values (e.g., 2.1 vs. 2.5 for the first dissociation) alter predictions of copper complex stability (log K = 8.2–9.5). Use speciation software (e.g., MEDUSA) to model bioavailability under physiological pH, ensuring accurate dose-response relationships in preclinical models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
